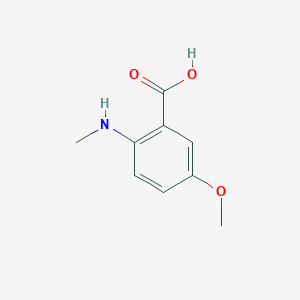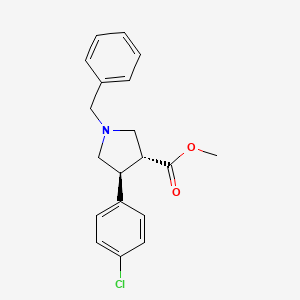
4-(Ethoxymethyl)aniline
Descripción general
Descripción
4-(Ethoxymethyl)aniline is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 . It is also known by other synonyms such as AKOS MSC-0185, p-Toluidine, α-ethoxy-, and Benzenamine, 4-(ethoxymethyl)- .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13NO/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6H,2,7,10H2,1H3 . This indicates that the molecule consists of a benzene ring with an ethoxymethyl (–CH2OCH2CH3) group and an amine (–NH2) group attached to it .Physical And Chemical Properties Analysis
This compound has a boiling point of 242.9±15.0 °C and a density of 1.025±0.06 g/cm3 . It also has a pKa value of 4.35±0.10 . These properties can influence its behavior in different environments .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity Substituted 4-hydroxyquinolines, synthesized from anilines including derivatives like 4-(ethoxymethyl)aniline, have been used in the creation of compounds with potent antimicrobial activity against various strains, including Helicobacter pylori. This showcases the compound's significant potential in developing new antimicrobial agents (Khan et al., 2013).
Facile Synthesis and Biological Applications Innovative synthetic pathways have leveraged this compound derivatives for the creation of pyrazol-4-yl- and 2H-chromene-based substituted anilines, which exhibited significant antimicrobial and antifungal activities. This research points to the compound's utility in developing fluorescence probes for biological imaging, further underlining its importance in biological applications (Banoji et al., 2022).
Spectroscopic and Theoretical Studies Detailed spectroscopic and theoretical studies on N-phenoxyethylanilines, closely related to this compound, have provided insights into the vibrational, geometrical, and electronic properties of these compounds. Such studies are crucial for understanding the fundamental properties that may influence their applications in various scientific fields (Finazzi et al., 2003).
Catalysis and Synthesis this compound serves as a starting material in catalyzed hydroaminomethylation reactions, producing N-arylated amines with high efficiency. These reactions are fundamental in creating intermediates for pharmaceuticals and agrochemicals, illustrating the compound's versatility in synthetic organic chemistry (Zheng & Wang, 2019).
Optical and Photophysical Properties Transition-metal complexes involving derivatives of this compound have been explored for their optical, photophysical, and liquid crystalline properties. Research into these complexes could lead to advances in materials science, particularly in the development of new photonic and electronic materials (Li et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
4-(ethoxymethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6H,2,7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVXBSOZYHQKSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-butyric acid](/img/structure/B3371971.png)
![2-[(5-nitro-1-phenyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid](/img/structure/B3371976.png)
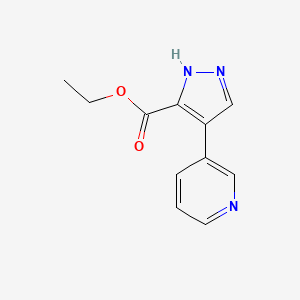
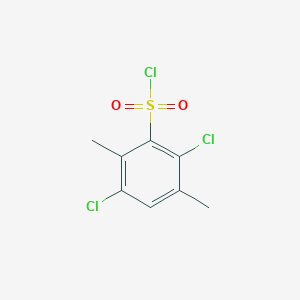
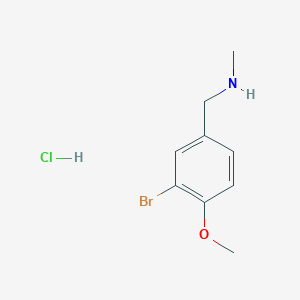

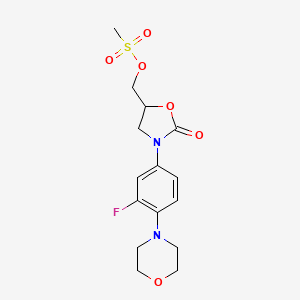
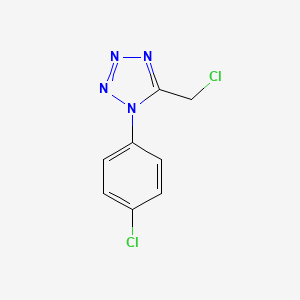
![2-[(2-Chlorophenyl)methoxy]acetic acid](/img/structure/B3372033.png)
